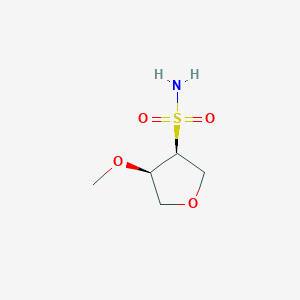

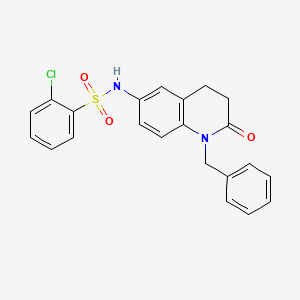

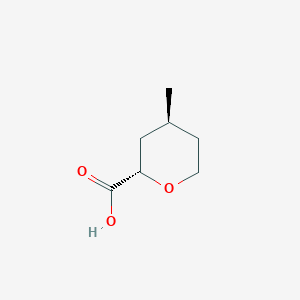

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide

カタログ番号 B2449160

CAS番号:

2227257-17-0

分子量: 181.21

InChIキー: QCMQAYGICSHMJG-UHNVWZDZSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide, also known as MTSES, is a chemical compound commonly used in scientific research. It is a sulfhydryl-reactive compound that has been shown to modify cysteine residues in proteins, leading to changes in their function.

科学的研究の応用

Antitumor Activity

- Sulfonamides, including those with structures related to (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide, have been explored for their antitumor properties. A study demonstrates that certain sulfonamides act as cell cycle inhibitors and have advanced to clinical trials for their antitumor efficacy (Owa et al., 2002).

Biological Evaluation and Nonlinear Optical Studies

- Sulfonamides have been synthesized and evaluated for their nonlinear optical properties, indicating potential applications in the development of non-linear optical materials (Shahid et al., 2018).

Antileishmanial Activity

- Research has been conducted on sulfonamide derivatives for their potential antileishmanial activity, with some showing promise as lead compounds for designing new candidates for leishmaniasis treatment (Andrighetti-Fröhner et al., 2009).

Carbonic Anhydrase Inhibition

- Sulfonamide compounds have been studied for their role as inhibitors of carbonic anhydrase, an enzyme with medicinal chemistry applications. These studies have identified compounds with significant inhibitory effects (Güzel et al., 2010).

Environmental Impact and Degradation

- The degradation pathways of sulfonamides in the environment have been studied, revealing unique microbial strategies to eliminate these antibiotics, which is significant considering their persistence and potential for propagating antibiotic resistance (Ricken et al., 2013).

Drug Metabolism

- Sulfonamides are also significant in the field of drug metabolism. For instance, studies have been done on the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial biocatalysis (Zmijewski et al., 2006).

Oxidation and Removal in Water

- Studies on the oxidation of sulfonamide antimicrobials by environmentally friendly oxidants like ferrate(VI) indicate their potential for removing these compounds from water, converting them into less toxic byproducts (Sharma et al., 2006).

Antibacterial Evaluation

- Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activities, showing significant effects against various bacterial strains (Aziz‐ur‐Rehman et al., 2013).

Detection in Food Products

- Methods have been developed for detecting sulfonamide residues in food products like chicken meat and eggs, which is crucial for food safety and regulatory compliance (Premarathne et al., 2017).

Functional Group in Drug Design

- The sulfonamide group is a crucial functional group in drug design, appearing in various forms in many marketed drugs (Kalgutkar et al., 2010).

Green Synthesis and Efficient Catalysis

- Research has focused on the green and efficient synthesis of sulfonamides, highlighting the importance of environmental sustainability in chemical synthesis (Shi et al., 2009).

特性

IUPAC Name |

(3S,4R)-4-methoxyoxolane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMQAYGICSHMJG-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCC1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COC[C@@H]1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

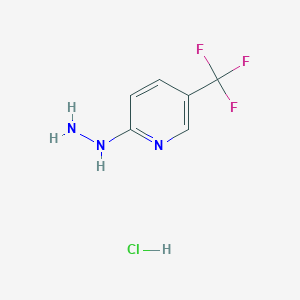

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

1049744-89-9; 89570-85-4

![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)

![3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2449081.png)

![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)

![Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2449087.png)

![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)